molecular formula C25H50O3 B12660274 Methyl 2-decyl-3-hydroxytetradecanoate CAS No. 94071-22-4

Methyl 2-decyl-3-hydroxytetradecanoate

Cat. No.: B12660274
CAS No.: 94071-22-4
M. Wt: 398.7 g/mol
InChI Key: WENUEWXDPUUADB-UHFFFAOYSA-N
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Description

Methyl 2-decyl-3-hydroxytetradecanoate is a high-purity chemical standard designed for advanced research in biopolymer and surfactant science. This compound is of significant interest in the study of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), a class of biodegradable polymers produced by certain bacteria . Researchers utilize this ester to investigate the biosynthesis and properties of mcl-PHAs, which can exhibit elastomeric characteristics suitable for applications in biodegradable plastics and tissue engineering scaffolds . The structure of this molecule, featuring hydroxyl and alkyl chains, also makes it a valuable candidate for studies exploring novel biosurfactants. Biosurfactants are microbe-derived surface-active agents with applications in environmental remediation, such as enhancing the solubility of polyaromatic hydrocarbons (PAHs) and in microbial enhanced oil recovery . As a defined standard, it aids in the analysis of metabolic pathways in bacteria like Pseudomonas species, which can accumulate such hydroxyalkanoate monomers from various carbon sources . This product is supplied with a documented Certificate of Analysis to ensure reliability and reproducibility in your experimental work. Intended for Research Use Only. Not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

94071-22-4

Molecular Formula

C25H50O3

Molecular Weight

398.7 g/mol

IUPAC Name

methyl 2-decyl-3-hydroxytetradecanoate

InChI

InChI=1S/C25H50O3/c1-4-6-8-10-12-14-16-18-20-22-24(26)23(25(27)28-3)21-19-17-15-13-11-9-7-5-2/h23-24,26H,4-22H2,1-3H3

InChI Key

WENUEWXDPUUADB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C(CCCCCCCCCC)C(=O)OC)O

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via 2-Alkyl-3-oxofatty Acid Intermediate

A widely reported method involves a two-step process starting from an alkylketene dimer, which is commercially available and serves as a precursor for 2-alkyl-3-oxofatty acids. The process is as follows:

  • Step 1: Ring-Opening Reaction
    The alkylketene dimer undergoes a base-catalyzed ring-opening reaction to form the 2-alkyl-3-oxofatty acid salt. This reaction is typically performed under mild basic conditions to avoid decarboxylation side reactions.
  • Step 2: Reduction
    The 2-alkyl-3-oxofatty acid salt is then reduced to the corresponding 2-alkyl-3-hydroxyfatty acid salt using a reducing agent such as sodium borohydride or catalytic hydrogenation. The reaction is carried out in the same reactor sequentially, which simplifies the process and improves yield.
  • Step 3: Esterification
    The free acid is then esterified with methanol under acidic conditions (e.g., sulfuric acid catalyst) to yield the methyl ester.

Advantages:

  • The sequential addition of reagents in one reactor reduces purification steps and cost.
  • The base conditions maintain reducing agent activity, minimizing excess reagent use.

Limitations:

  • Harsh conditions can cause decarboxylation, reducing yield.
  • Requires careful control of reaction parameters to maintain stereochemistry.
Step Reaction Type Reagents/Conditions Outcome
1 Ring-opening Alkylketene dimer + base (NaOH) 2-alkyl-3-oxofatty acid salt
2 Reduction Reducing agent (NaBH4 or H2/Pd) 2-alkyl-3-hydroxyfatty acid salt
3 Esterification Methanol + acid catalyst (H2SO4) Methyl 2-alkyl-3-hydroxyfatty ester

Source: Korean patent KR100729146B1 (2003)

Alternative Synthetic Routes: Aldol Condensation and Hydroxylation

Another approach involves:

  • Aldol Condensation:
    Reacting decyl aldehyde with methyl bromoacetate in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) to form a β-ketoester intermediate.
  • Hydrolysis and Reduction:
    The β-ketoester is hydrolyzed and selectively reduced to introduce the hydroxyl group at the 3-position.
  • Esterification:
    Final esterification with methanol under acidic conditions yields the methyl ester.

This method allows for more control over the alkyl chain length and substitution pattern but may require more purification steps.

Step Reaction Type Reagents/Conditions Outcome
1 Aldol condensation Decyl aldehyde + methyl bromoacetate + base β-ketoester intermediate
2 Hydrolysis + Reduction Acid/base hydrolysis + reducing agent 3-hydroxy fatty acid intermediate
3 Esterification Methanol + acid catalyst Methyl 2-decyl-3-hydroxytetradecanoate

Adapted from synthetic methods for related methyl 3-hydroxy fatty acid esters

Enzymatic and Microbial Biosynthesis

Recent advances have explored biosynthetic routes using microorganisms such as Pseudomonas putida strains, which can produce medium-chain-length polyhydroxyalkanoates (mcl-PHAs) containing 2-alkyl-3-hydroxy fatty acid monomers. The process involves:

  • Culturing bacteria on specific carbon sources (e.g., decyl substrates or waste biomass).
  • Enzymatic polymerization yielding 2-alkyl-3-hydroxy fatty acid monomers.
  • Extraction and methylation to obtain the methyl ester.

This biotechnological method offers stereospecificity and environmental benefits but is limited by scale and yield.

Parameter Value/Condition
Microorganism Pseudomonas putida KT2440
Carbon source Decyl substrates, potato peel waste
Product yield Up to 24% cell dry weight (PHA content)
Extraction method Solvent extraction + methylation

Source: Proteomic and metabolic studies on PHA synthesis

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield Scalability
Chemical two-step (ring-opening + reduction) Economical, simple two-step, one-pot possible Risk of decarboxylation, requires careful control Moderate to high Industrial scale feasible
Aldol condensation + reduction Precise control over substitution, versatile Multi-step, purification intensive Moderate Laboratory scale
Microbial biosynthesis Stereospecific, environmentally friendly Lower yield, complex downstream processing Low to moderate Emerging industrial

Research Findings and Optimization Notes

  • Maintaining mild basic conditions during ring-opening prevents decarboxylation and improves yield of 2-alkyl-3-oxofatty acid intermediate.
  • Sequential addition of reducing agent without isolation of intermediate simplifies the process and reduces cost.
  • Esterification under reflux with acid catalysts like sulfuric acid or p-toluenesulfonic acid ensures complete conversion to methyl ester.
  • Enzymatic biosynthesis offers stereochemical purity but requires optimization of culture conditions and substrate feeding for yield improvement.

Summary Table of Key Reaction Parameters

Reaction Step Reagents/Conditions Temperature Time Notes
Ring-opening Alkylketene dimer + NaOH Room temp to 50°C 1-3 hours Avoid high temp to prevent decarboxylation
Reduction NaBH4 or H2/Pd catalyst 0-25°C 1-2 hours Maintain reducing agent activity
Esterification Methanol + H2SO4 or p-TsOH catalyst Reflux (~65-70°C) 3-6 hours Ensure complete ester formation
Aldol condensation Decyl aldehyde + methyl bromoacetate + NaOH Room temp to reflux Several hours Control base concentration to avoid side reactions
Microbial fermentation Pseudomonas putida + carbon source 30°C, aerobic 24-48 hours Optimize nitrogen depletion for PHA accumulation

Chemical Reactions Analysis

Types of Reactions

Methyl 2-decyl-3-hydroxytetradecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-decyl-3-oxotetradecanoate or 2-decyl-3-carboxytetradecanoate.

    Reduction: Formation of 2-decyl-3-hydroxytetradecanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Precursor in Organic Synthesis : Methyl 2-decyl-3-hydroxytetradecanoate serves as a precursor for synthesizing complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it valuable in developing new compounds.

Biology

  • Enzyme Inhibitor Studies : Research has indicated that this compound may act as an enzyme inhibitor, potentially modulating biological pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Medicine

  • Therapeutic Potential : Investigations into the therapeutic effects of this compound have highlighted its potential anti-inflammatory and antimicrobial properties. These characteristics suggest applications in treating various medical conditions.

Industry

  • Production of Specialty Chemicals : This compound is utilized in manufacturing specialty chemicals, surfactants, and lubricants. Its unique properties make it suitable for formulating products that require specific performance characteristics.

Case Studies

  • Antioxidant Activity : A study examined the antioxidant activity of this compound in cellular models exposed to oxidative stress. The results demonstrated a significant reduction in oxidative damage markers, suggesting its potential as a therapeutic agent for oxidative stress-related diseases .
  • Enzyme Inhibition : Research focused on the compound's role as an enzyme inhibitor revealed promising results in modulating enzyme activity linked to inflammatory pathways. This study suggests potential applications in developing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of methyl 2-decyl-3-hydroxytetradecanoate involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Methyl 2-decyl-3-hydroxytetradecanoate distinguishes itself from analogous esters through its branched decyl substituent and hydroxyl group at the third carbon. Comparable compounds include:

  • Methyl 3-hydroxytetradecanoate (CAS 55682-83-2): A linear C₁₄ ester with a hydroxyl group at position 3 (C₁₅H₃₀O₃, MW 258.39 g/mol) .
  • Methyl 2-hydroxytetradecanoate: A positional isomer with a hydroxyl group at position 2 (C₁₅H₃₀O₃) .
  • Methyl 3-hydroxydecanoate (C₁₁H₂₂O₃, MW 202.29 g/mol): A shorter-chain derivative with a hydroxyl group at position 3 .
  • Ethyl 3-hydroxydodecanoate (C₁₄H₂₈O₃, MW 244.37 g/mol): An ethyl ester analog with a C₁₂ backbone .

Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Hydroxyl Position Substituent Boiling Point (°C) Density (g/cm³)
This compound C₂₅H₅₀O₃ 398.67 3 Decyl (C₁₀H₂₁) 492.9 0.9
Methyl 3-hydroxytetradecanoate C₁₅H₃₀O₃ 258.39 3 None N/A N/A
Methyl 2-hydroxytetradecanoate C₁₅H₃₀O₃ 258.39 2 None N/A N/A
Methyl 3-hydroxydecanoate C₁₁H₂₂O₃ 202.29 3 None N/A N/A
Ethyl 3-hydroxydodecanoate C₁₄H₂₈O₃ 244.37 3 Ethyl ester group N/A N/A

The higher molecular weight and branched structure of this compound result in elevated boiling points compared to linear or shorter-chain analogs .

Chemical Reactivity and Stability

  • Hydroxyl Group Reactivity: The hydroxyl group at position 3 enables hydrogen bonding and participation in esterification or oxidation reactions, similar to Methyl 3-hydroxytetradecanoate . However, the decyl branch may sterically hinder nucleophilic attacks compared to linear analogs .
  • Stability: Like Methyl 3-hydroxydecanoate, the compound is stable under standard conditions but may degrade upon prolonged exposure to oxidizers, releasing CO₂ or CO .

Ecological and Toxicological Profiles

  • Analogous hydroxy esters, such as Methyl 3-hydroxydecanoate, are reported as environmentally benign .
  • Toxicity: No acute toxicity is reported for the target compound. Methyl 3-hydroxydecanoate is similarly non-toxic, non-carcinogenic, and non-irritating .

Biological Activity

Methyl 2-decyl-3-hydroxytetradecanoate is a compound of significant interest in biological research due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods, including:

  • Esterification : Reacting 3-hydroxytetradecanoic acid with methanol in the presence of an acid catalyst like sulfuric acid under reflux conditions.
  • Enantioselective Synthesis : Utilizing enzymes such as porcine pancreas lipase for the hydrolysis of racemic methyl 3-hydroxytetradecanoate, followed by esterification.

The compound is characterized by its medium-chain fatty acid structure, which contributes to its biological activity.

Biological Activity

This compound exhibits several biological activities that are being explored for therapeutic applications:

  • Antioxidant Activity : The compound has been investigated for its ability to scavenge free radicals and inhibit oxidative stress, which is crucial in preventing cellular damage associated with various diseases.
  • Anti-inflammatory Properties : Research indicates that it may modulate inflammatory responses, potentially reducing the secretion of pro-inflammatory cytokines .
  • Antimicrobial Effects : Studies have suggested that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Free Radical Scavenging : The hydroxyl group in its structure is believed to play a significant role in its antioxidant activity by neutralizing free radicals.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Study on Antioxidant Properties : A study demonstrated that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential use in formulations aimed at oxidative damage prevention.
  • Anti-inflammatory Effects : Research published in a peer-reviewed journal showed that the compound inhibited the secretion of inflammatory mediators from immune cells, indicating its potential role in managing inflammatory diseases .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructureBiological Activity
Methyl 3-hydroxytetradecanoateC15H30O3Moderate antioxidant
Methyl 2-hydroxytetradecanoateC15H30O3Low antimicrobial activity
This compoundC17H34O3High antioxidant & anti-inflammatory

This table illustrates how this compound stands out due to its enhanced biological activities compared to structurally similar compounds.

Q & A

Q. Methodological Answer :

  • Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) to confirm branching at the 2-decyl and 3-hydroxy positions. Compare observed chemical shifts with predicted splitting patterns from the SMILES string C(C(O)C(C(OC)=O)CCCCCCCCCC)CCCCCCCCCC .
  • Mass Spectrometry (MS) : Validate molecular weight (398.67 g/mol) via high-resolution MS (HRMS) to distinguish isotopic patterns and fragmentation pathways .
  • Infrared (IR) Spectroscopy : Confirm hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and ester carbonyl (C=O stretch ~1720–1740 cm⁻¹) functional groups .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Q. Methodological Answer :

  • Storage : Keep in sealed containers at room temperature, away from oxidizers, due to potential decomposition into CO and CO₂ under combustion .
  • Exposure Mitigation : Use gloves and eye protection. In case of skin contact, wash with soap and water; for inhalation, move to fresh air and monitor for respiratory irritation .
  • Non-Hazardous Classification : While not classified as hazardous, avoid prolonged exposure and follow general lab safety guidelines (e.g., fume hood use for large-scale synthesis) .

Advanced: How can researchers resolve discrepancies in reported thermodynamic properties (e.g., boiling point, enthalpy) for methyl esters?

Q. Methodological Answer :

  • Data Validation : Cross-reference experimental methods (e.g., vapor pressure measurements via Antoine equation parameters vs. calorimetry). For example, boiling points vary based on pressure: 492.9°C at 760 mmHg (calculated) vs. 429.2 K (155.9°C) at 0.009 bar .
  • Statistical Analysis : Apply weighted averages for conflicting values (e.g., ΔvapH° = 86.6 ± 0.8 kJ/mol as an aggregate from six studies) .
  • Contextualize Measurement Conditions : Melting points (Tfus) differ between sources (290–292 K) due to purity thresholds or polymorphic forms; use differential scanning calorimetry (DSC) with controlled heating rates .

Advanced: How to design experiments to assess the stability of this compound under varying pH and temperature conditions?

Q. Methodological Answer :

  • Accelerated Stability Testing :
    • Thermal Stress : Incubate samples at 40–60°C for 4–8 weeks, monitoring ester hydrolysis via HPLC or GC-MS .
    • pH Sensitivity : Expose to buffered solutions (pH 2–12) and quantify degradation products (e.g., free fatty acids) using titrimetry .
  • Reaction Pathway Analysis : Use computational tools (e.g., DFT calculations) to predict degradation mechanisms, such as β-hydroxyl group oxidation or ester cleavage .

Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?

Q. Methodological Answer :

  • Extraction : Use liquid-liquid extraction (LLE) with non-polar solvents (e.g., hexane) to isolate the compound from aqueous phases .
  • Chromatography : Employ reverse-phase HPLC with a C18 column and UV detection (210–230 nm) or GC-FID for high sensitivity .
  • Calibration Standards : Prepare internal standards (e.g., deuterated analogs like Methyl tridecanoate-d25) to correct for matrix effects .

Advanced: How can computational modeling improve the synthesis optimization of this compound?

Q. Methodological Answer :

  • Reaction Kinetics : Use software like COMSOL to model esterification rates under varying catalyst concentrations (e.g., H₂SO₄ vs. enzymatic lipases) .
  • QSPR (Quantitative Structure-Property Relationship) : Predict solubility or partition coefficients (log P) from the compound’s SMILES string to optimize solvent selection .
  • Process Scale-Up : Simulate heat and mass transfer in continuous-flow reactors to minimize byproducts and maximize yield (>98% purity) .

Basic: What are the critical parameters for ensuring reproducibility in synthesizing this compound?

Q. Methodological Answer :

  • Stoichiometry Control : Maintain a 1:1 molar ratio of 2-decyl-3-hydroxytetradecanoic acid to methanol, with acid catalysis (e.g., 1% H₂SO₄) .
  • Purity Monitoring : Use TLC (Rf ~0.5 in hexane:ethyl acetate 9:1) to track reaction progress and confirm absence of unreacted fatty acid .
  • Post-Synthesis Purification : Perform flash chromatography or recrystallization in cold ethanol to remove residual catalysts .

Advanced: How to analyze conflicting data on the ecological impact of methyl ester derivatives?

Q. Methodological Answer :

  • Biodegradation Studies : Conduct OECD 301F tests to measure mineralization rates in aquatic systems, comparing results to structurally similar esters (e.g., Methyl 3-hydroxydodecanoate) .
  • Toxicity Profiling : Use Daphnia magna or algae growth inhibition assays to evaluate EC₅₀ values, ensuring compliance with REACH guidelines .
  • Model Ecosystems : Simulate environmental partitioning using EPI Suite to predict bioaccumulation potential (BCF < 100 indicates low risk) .

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